1,3-dimethyl-1',3'-dipropyloctahydro-5H,5'H-5,5'-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2',2'-tetraoxide
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Overview
Description
1,3-dimethyl-1’,3’-dipropyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1’,3’-dipropyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide involves multiple steps, including the formation of the dioxolane and thiadiazole rings. The reaction typically starts with the preparation of the dioxolane ring through a cyclization reaction involving a diol and an aldehyde or ketone. The thiadiazole ring is then introduced through a cyclization reaction involving a thioamide and a diazole precursor. The final step involves the oxidation of the thiadiazole ring to introduce the tetraoxide functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1’,3’-dipropyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions may yield compounds with fewer oxygen atoms.
Scientific Research Applications
1,3-dimethyl-1’,3’-dipropyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1’,3’-dipropyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with dioxolane and thiadiazole rings, such as:
- 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
Uniqueness
The uniqueness of 1,3-dimethyl-1’,3’-dipropyloctahydro-5H,5’H-5,5’-bi[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2,2’,2’-tetraoxide lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H26N4O8S2 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(2,2-dioxo-1,3-dipropyl-3a,6a-dihydro-[1,3]dioxolo[4,5-c][1,2,5]thiadiazol-5-yl)-1,3-dimethyl-3a,6a-dihydro-[1,3]dioxolo[4,5-c][1,2,5]thiadiazole 2,2-dioxide |
InChI |
InChI=1S/C14H26N4O8S2/c1-5-7-17-11-12(18(8-6-2)28(17,21)22)26-14(25-11)13-23-9-10(24-13)16(4)27(19,20)15(9)3/h9-14H,5-8H2,1-4H3 |
InChI Key |
NAKOUWBPRJFASZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2C(N(S1(=O)=O)CCC)OC(O2)C3OC4C(O3)N(S(=O)(=O)N4C)C |
Origin of Product |
United States |
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